4-fluoro-N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]benzamide
Overview
Description
4-fluoro-N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]benzamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 4-fluoro-N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]benzamide involves multiple steps. The process typically begins with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Chemical Reactions Analysis
4-fluoro-N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-fluoro-N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]benzamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
4-fluoro-N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]benzamide can be compared with similar compounds such as:
- 4-fluoro-N-(2,2,2-trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)benzamide
- 4-fluoro-N-(2,2,2-trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)benzamide
- 4-fluoro-N-(2,2,2-trichloro-1-(((2-iodoanilino)carbothioyl)amino)ethyl)benzamide
These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
4-fluoro-N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3FN3O2S/c1-2-27-14-9-7-13(8-10-14)23-17(28)25-16(18(19,20)21)24-15(26)11-3-5-12(22)6-4-11/h3-10,16H,2H2,1H3,(H,24,26)(H2,23,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCMPXDHOZCOEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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